Cas no 79-92-5 (DL-Camphene)

DL-Camphene structure
DL-Camphene structure
Nome do Produto:DL-Camphene
N.o CAS:79-92-5
MF:C10H16
MW:136.234043121338
MDL:MFCD00066603
CID:34190
PubChem ID:6616

DL-Camphene Propriedades químicas e físicas

Nomes e Identificadores

    • Camphene
    • 2,2-Dimethyl-3-methylene-bicyclo[2.2.1]heptane
    • 2,2-Dimethyl-3-methylene norbornane
    • 3,3-Dimethyl-2-methylene-norcamphane
    • 2,2-dimethyl-3-methylene-norbornane
    • 2,2-dimethyl-3-methylidenebicyclo<2.2.1>heptane
    • 2-tert-butylacrolein
    • 2-tert-Butyl-acrylaldehyd
    • 2-tert-butyl-acrylaldehyde
    • 2-tert-butylpropenal
    • 3,3-dimethyl-2-methylenebutanal
    • 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE
    • 3,3-dimethyl-2-methylenenorbornane
    • 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane
    • DL-Camphene
    • 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane (ACI)
    • Camphene (8CI)
    • (±)-Camphene
    • 2,2-Dimethyl-3-methylenenorbornane
    • 2-Methylene-3,3-dimethylbicyclo[2.2.1]heptane
    • 3,3-Dimethyl-2-methylenenorcamphane
    • NSC 4165
    • YS Camphene
    • (+)-Camphene
    • (1R,4S)-(+)-camphene
    • (1R,4S)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
    • (1R)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
    • 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
    • (1R,4S)-camphene
    • d-camphene
    • (+)-Comphene
    • Comphene
    • (±)-Camphene (contains ca. 20% Tricyclene)
    • (+/-)-Camphene
    • MDL: MFCD00066603
    • Inchi: 1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3
    • Chave InChI: CRPUJAZIXJMDBK-UHFFFAOYSA-N
    • SMILES: C=C1C(C)(C)C2CC1CC2

Propriedades Computadas

  • Massa Exacta: 136.12500
  • Massa monoisotópica: 136.125
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 177
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 3.3
  • Superfície polar topológica: 0A^2

Propriedades Experimentais

  • Cor/Forma: Colorless or yellowish crystals with camphor odor. [1]
  • Densidade: 0.85 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 48-52 °C (lit.)
  • Ponto de ebulição: 159-160 °C(lit.)
  • Ponto de Flash: Fahrenheit: 84.2 ° f
    Celsius: 29 ° c
  • Índice de Refracção: 1.4551
  • PH: 5.5 (H2O, 22℃)(saturated aqueous solution)
  • Solubilidade: 0.0042g/l
  • Coeficiente de partição da água: Insoluble
  • PSA: 0.00000
  • LogP: 2.99870
  • Merck: 1730
  • Cor/Forma: 2000 μg/mL in methanol
  • FEMA: 2229 | CAMPHENE
  • Sensibilidade: Sensitive to air
  • Solubilidade: Insoluble in water, slightly soluble in ethanol, soluble in ether, and miscible in fixed oil. [10]

DL-Camphene Informações de segurança

  • Símbolo: GHS02 GHS09
  • Pedir:dangerous
  • Palavra de Sinal:Danger
  • Declaração de perigo: H228,H411
  • Declaração de Advertência: P210,P273
  • Número de transporte de matérias perigosas:UN 1325 4.1/PG 2
  • WGK Alemanha:2
  • Código da categoria de perigo: 11-36-50/53
  • Instrução de Segurança: S16-S33
  • RTECS:EX1055000
  • Identificação dos materiais perigosos: F N
  • Grupo de Embalagem:III
  • Frases de Risco:R10
  • PackingGroup:II
  • Condição de armazenamento:2-8°C
  • Termo de segurança:4.1
  • Classe de Perigo:4.1
  • Nível de perigo:4.1
  • Grupo de Embalagem:III

DL-Camphene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-20391-10.0g
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane
79-92-5 95%
10g
$27.0 2023-05-03
Enamine
EN300-20391-100.0g
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane
79-92-5 95%
100g
$67.0 2023-05-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014062-25g
DL-Camphene
79-92-5 95%
25g
¥85 2023-09-07
TRC
C165055-25g
DL-Camphene (contains up to 20% tricyclene)
79-92-5
25g
$ 130.00 2022-06-06
TRC
C165055-100g
DL-Camphene (contains up to 20% tricyclene)
79-92-5
100g
$ 184.00 2023-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
-1000mg
DL-Camphene
79-92-5
1000mg
¥367.15 2023-09-10
Enamine
EN300-20391-1.0g
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane
79-92-5 95%
1g
$24.0 2023-05-03
TRC
C165050-25g
DL-Camphene
79-92-5
25g
$ 187.00 2023-04-18
TRC
C165050-100g
DL-Camphene
79-92-5
100g
$ 227.00 2023-04-18
TRC
C165055-1g
DL-Camphene (contains up to 20% tricyclene)
79-92-5
1g
$ 50.00 2022-06-06

DL-Camphene Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Nickel dichloride Solvents: Methanol
1.2 Reagents: Sodium borohydride
Referência
Deoxymercuration with nickel boride
Singhal, G. M.; et al, Indian Journal of Chemistry, 1989, (10), 853-4

Synthetic Routes 2

Condições de reacção
Referência
Rearrangement in borate pyrolysis
Chapman, O.L.; et al, Journal of Organic Chemistry, 1961, 26, 4193-6

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Titanocene dichloride ,  Indium Solvents: Tetrahydrofuran ;  10 min, rt
Referência
Mild and efficient deoxygenation of epoxides with bis(cyclopentadienyl)titanium(IV) dichloride-indium system
Choi, Kwang Hyun; et al, Bulletin of the Korean Chemical Society, 2005, 26(10), 1495-1496

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
Referência
Changes in the molecular structure in chemical reactions. III. Reaction of bornylamine and isobornylamine with nitrous acid
Huckel, Walter; et al, Justus Liebigs Annalen der Chemie, 1937, 528, 57-73

Synthetic Routes 5

Condições de reacção
1.1 Solvents: Methanol ,  Nitrogen
Referência
Photochemistry of organic halides: some interesting features of the photobehavior of vinyl halides and vinylidine dihalides derived from camphene
Sonawane, H. R.; et al, Tetrahedron Letters, 1985, 26(29), 3507-10

Synthetic Routes 6

Condições de reacção
Referência
Isomerism of borneol and isoborneol
Lipp, P., Justus Liebigs Annalen der Chemie, 1930, 480, 298-307

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: 12-Tungstophosphoric acid ,  Silica
Referência
Phosphotungstic acid hydrate
Noshi, Mohammad N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

Synthetic Routes 8

Condições de reacção
Referência
Mechanism of racemization of camphene-8-C14
Roberts, John D.; et al, Journal of the American Chemical Society, 1953, 75, 3165-8

Synthetic Routes 9

Condições de reacção
1.1 Solvents: Acetic anhydride
Referência
Terpenes and ether oils. 19. Studies in the camphor and fenchone series
Wallach, O., Justus Liebigs Annalen der Chemie, 1892, 326, 326-376

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: Cuprate(1-), dimethyl-, lithium
Referência
Some unusual aspects of organocopper chemistry: lithium organocuprate reaction with some neopentylic p-tosylate esters
Posner, Gary H.; et al, Journal of Organometallic Chemistry, 1979, 177(1), 299-307

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Calcium carbonate Solvents: Ethanol
Referência
Walden inversion. V. Walden inversion in the formation of ethers
Huckel, Walter; et al, Justus Liebigs Annalen der Chemie, 1940, 543, 230-9

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel
Referência
Dichlorobis(triphenylphosphine)nickel(II)
Luh, Tien-Yau; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 13

Condições de reacção
1.1 Solvents: Ethylene glycol ,  Water
Referência
Stereochemical investigations of cyclic bases. III. An example of Wagner-Meerwein elimination with a quaternary ammonium salt
McKenna, J.; et al, Journal of the Chemical Society, 1958, 2759, 2759-68

Synthetic Routes 14

Condições de reacção
1.1 Solvents: Chloroform-d ;  2 h, 40 °C
Referência
Activation of primary and secondary benzylic and tertiary alkyl (sp3)C-F bonds inside a self-assembled molecular container
Koster, Jesper M.; et al, Frontiers in Chemistry (Lausanne, 2018, 6,

Synthetic Routes 15

Condições de reacção
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel Solvents: Diethyl ether ,  Tetrahydrofuran
Referência
Nickel-catalyzed geminal dimethylation of allylic cyclic dithioketals. A convenient procedure to form a tert-butyl substituent at the olefinic carbon atom
Yuan, Tien Min; et al, Journal of Organic Chemistry, 1992, 57(16), 4550-2

Synthetic Routes 16

Condições de reacção
1.1 Solvents: Aniline
Referência
Action of Bornyl Chloride on Aromatic Amines
Ullmann, Fritz; et al, Berichte der Deutschen Chemischen Gesellschaft, 1911, 43, 3202-9

Synthetic Routes 17

Condições de reacção
1.1 Reagents: 1-Chloromethanesulfonyl chloride Solvents: Pyridine ;  0 °C → rt
Referência
Chloromethanesulfonyl chloride
Shimizu, Takeshi; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-6

Synthetic Routes 18

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Toluene ;  48 h, 150 °C
Referência
Rhenium-Catalyzed Dehydration of Nonbenzylic and Terpene Alcohols to Olefins
Korstanje, Ties J.; et al, ACS Catalysis, 2012, 2(10), 2173-2181

Synthetic Routes 19

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Toluene ;  45 min, 100 °C
Referência
Rhenium-Catalyzed Dehydration of Nonbenzylic and Terpene Alcohols to Olefins
Korstanje, Ties J.; et al, ACS Catalysis, 2012, 2(10), 2173-2181

Synthetic Routes 20

Condições de reacção
1.1 Solvents: Benzene ,  Water
Referência
Constitution of Camphene. II. Camphene Hydrochloride and Camphene Hydrate
Aschan, Ossian, Justus Liebigs Annalen der Chemie, 1911, 383, 1-38

Synthetic Routes 21

Condições de reacção
1.1 2 h, rt → 150 °C; 150 °C
Referência
Synthesis of camphene from α-pinene using SO32- functionalized MCM-41 as catalyst
Roman-Aguirre, M.; et al, Applied Catalysis, 2008, 334(1-2), 59-64

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Ethanol
Referência
Novel products from Beckmann fragmentation of camphor oxime in polyphosphoric acid
Hill, Richard K.; et al, Tetrahedron, 1988, 44(11), 3405-12

Synthetic Routes 23

Condições de reacção
Referência
Decomposition of bornyl benzene and naphthatenesulfonates by heat. The products of hydrolysis of bornyl and menthyl benzene-and naphthalenesulfonates. The influence of solvents on the temperature of decomposition of these bornyl and menthyl sulfonates
Patterson, Thomas S.; et al, Journal of the Chemical Society, 1928, 2464, 2464-72

Synthetic Routes 24

Condições de reacção
1.1 Reagents: Pyridine ,  1-Chloromethanesulfonyl chloride
1.2 Solvents: Water
Referência
Chloromethanesulfonate as an efficient leaving group. Rearrangement of the carbon-carbon bond and conversion of alcohols into azides and nitriles
Shimizu, Takeshi; et al, Synthesis, 1999, (8), 1373-1385

Synthetic Routes 25

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
Referência
New research on camphenes and isomers in the alcohol series
Berthelot, M., Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 1862, 496, 496-500

Synthetic Routes 26

Condições de reacção
1.1 Catalysts: Dibromotriphenylphosphorane
Referência
Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide
Hodge, Philip; et al, Journal of the Chemical Society, 1984, (2), 195-8

Synthetic Routes 27

Condições de reacção
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel
Referência
Dichlorobis(triphenylphosphine)-nickel(II)
Luh, Tien-Yau; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11

Synthetic Routes 28

Condições de reacção
Referência
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; et al, Science of Synthesis, 2010, 47, 771-881

Synthetic Routes 29

Condições de reacção
1.1 Solvents: Methanol ,  Nitrogen
Referência
Photochemistry of organic halides: some interesting features of the photobehavior of vinyl halides and vinylidine dihalides derived from camphene
Sonawane, H. R.; et al, Tetrahedron Letters, 1985, 26(29), 3507-10

DL-Camphene Raw materials

DL-Camphene Preparation Products

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